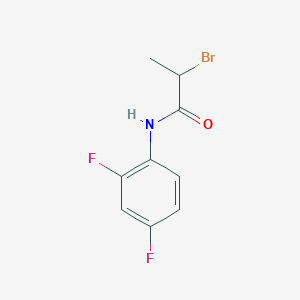

2-bromo-N-(2,4-difluorophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,4-difluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYJGXWJARKHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-bromo-N-(2,4-difluorophenyl)propanamide and its Analogues

The construction of 2-bromo-N-(2,4-difluorophenyl)propanamide is typically achieved through two main pathways: amide bond formation using coupling reactions or the direct alpha-bromination of a propanamide precursor.

The formation of the amide linkage between a propanoyl moiety and 2,4-difluoroaniline (B146603) is a key strategy. This can be accomplished by activating the carboxylic acid group of a 2-bromopropanoic acid derivative or by directly coupling the acid with the aniline (B41778).

A reliable method for forming the amide bond involves the reaction of a reactive acyl halide, such as 2-bromopropanoyl bromide, with 2,4-difluoroaniline. Acyl bromides are highly reactive acylating agents that readily react with amines to form amides.

The synthesis of the necessary 2-bromopropanoyl bromide can be achieved from 2-bromopropionic acid. A common method for converting carboxylic acids to acyl bromides is the Hell–Volhard–Zelinsky reaction, which uses reagents like phosphorus tribromide (PBr₃) or a combination of bromine and red phosphorus. Another approach involves reacting the carboxylic acid with thionyl chloride to form the acyl chloride, which can sometimes be used interchangeably or converted to the acyl bromide. For instance, a production technique for 2-bromopropionyl chloride involves reacting propionic acid with thionyl chloride, followed by the addition of red phosphorus and bromine. google.com

Once the 2-bromopropanoyl halide is prepared, it is reacted with 2,4-difluoroaniline in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrogen halide (HBr or HCl) that is generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or diethyl ether at reduced temperatures to control the exothermic nature of the reaction. This approach is analogous to the synthesis of similar fluorinated benzamides where an acyl chloride is reacted with a difluoroaniline. mdpi.com

Table 1: Representative Reaction Conditions for Amide Formation via Acyl Halide

| Parameter | Condition |

| Acyl Halide | 2-bromopropanoyl bromide |

| Amine | 2,4-difluoroaniline |

| Base | Triethylamine (1.1 eq.) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Direct coupling of 2-bromopropionic acid with 2,4-difluoroaniline offers an alternative route that avoids the isolation of the highly reactive acyl halide. This method relies on the use of coupling reagents that activate the carboxylic acid in situ. Common coupling agents used in amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The carboxylic acid is first activated by the coupling reagent, forming a highly reactive intermediate. Subsequent addition of the amine, 2,4-difluoroaniline, leads to nucleophilic attack on the activated carbonyl carbon, forming the desired amide bond. nih.gov The byproducts formed from the coupling agents are then removed during workup and purification. This method is widely practiced in medicinal chemistry for its reliability and mild reaction conditions. nih.gov

Table 2: Common Coupling Reagents for Direct Amide Synthesis

| Coupling Reagent | Additive (optional) | Typical Solvent |

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, THF |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DMF, DCM |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF |

Note: This table lists common systems used for direct amide bond formation from carboxylic acids and amines.

An alternative synthetic strategy involves first synthesizing the non-halogenated precursor, N-(2,4-difluorophenyl)propanamide, and then introducing the bromine atom at the alpha-position of the propanoyl group.

The precursor amide can be readily synthesized by reacting propanoyl chloride or propionic anhydride (B1165640) with 2,4-difluoroaniline in the presence of a base, similar to the methods described in section 2.1.1.1.

The alpha-bromination of a carbonyl compound, such as an amide, is a standard transformation in organic synthesis. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling compared to liquid bromine. organic-chemistry.org The reaction can proceed via a radical pathway, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), or through an acid-catalyzed pathway. organic-chemistry.org

For the α-bromination of an amide, the reaction typically involves the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine source. Acid catalysis facilitates the formation of the enol tautomer of the amide. Alternatively, using a strong base would generate the enolate. Reagents like NBS are preferred as they provide a low, constant concentration of Br₂, which can help to avoid side reactions like dibromination. nih.gov The use of elemental bromine in the presence of a catalyst like phosphorus tribromide (the Hell-Volhard-Zelinsky reaction) is also a classic method for the α-bromination of carboxylic acid derivatives. chemicalbook.com

Achieving selective monobromination at the alpha-position is crucial for obtaining a high yield of the desired product. The formation of dibrominated and other byproducts can be a significant issue. nih.gov Several factors can be optimized to enhance selectivity.

Reagent Stoichiometry : Using a slight excess (e.g., 1.1 equivalents) of the brominating agent (NBS) can ensure full conversion of the starting material, but a large excess should be avoided to minimize over-bromination.

Reaction Time and Temperature : Careful monitoring of the reaction progress (e.g., by TLC or GC) is essential to stop the reaction once the starting material is consumed, preventing the formation of byproducts. Lower temperatures can often increase selectivity.

Catalyst : In acid-catalyzed reactions, the choice and amount of acid can influence the rate of enol formation and, consequently, the reaction's selectivity.

Solvent : The choice of solvent can impact the reaction mechanism and selectivity. Inert solvents like carbon tetrachloride (CCl₄) are common for radical brominations, while polar solvents may be used for ionic pathways.

Slow Addition : The slow, controlled addition of the brominating agent can help maintain a low concentration in the reaction mixture, which favors monobromination over dibromination. nih.gov

Table 3: Factors for Optimizing Selective Monobromination

| Parameter | Strategy for Optimization | Rationale |

| Brominating Agent | Use NBS instead of Br₂ | Easier handling, provides low Br₂ concentration. organic-chemistry.orgnih.gov |

| Stoichiometry | Use 1.0-1.2 equivalents of NBS | Prevents over-bromination while ensuring conversion. |

| Catalyst | Use catalytic amounts of acid (e.g., p-TsOH) or radical initiator (AIBN) | To promote the desired reaction pathway (enol or radical formation). |

| Temperature | Maintain low to moderate temperatures | Reduces the rate of side reactions. |

| Addition Method | Slow, dropwise addition of the reagent | Maintains a low concentration of the brominating species, enhancing selectivity for monobromination. nih.gov |

Alternative Synthetic Pathways for Related Compounds

The synthesis of N-aryl-α-bromoamides, a class of compounds to which 2-bromo-N-(2,4-difluorophenyl)propanamide belongs, can be achieved through several established chemical routes. The most common approach involves the acylation of an aniline derivative with an α-bromo acyl halide. This method is widely applicable for creating a variety of N-phenylacetamide derivatives. irejournals.com

For instance, a general and analogous pathway for producing similar propanamides is the reaction of a substituted phenylamine with 2-bromopropanoyl chloride in the presence of a base. vulcanchem.com This reaction is a type of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A specific example is the synthesis of 2-bromo-N-(p-chlorophenyl)acetamide, which is prepared through the amination reaction of 4-chloroaniline (B138754) and bromoacetyl bromide. irejournals.com Similarly, N-(4-bromophenyl)furan-2-carboxamide is synthesized from the reaction of furan-2-carbonyl chloride and 4-bromoaniline. mdpi.com

Another related synthetic strategy was employed for the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, which was formed with a 92% yield by reacting commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine. ucsd.edu This highlights the formation of the amide bond from a carboxylic acid and an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative.

Furthermore, modifications to the amide nitrogen, such as N-alkylation, can be performed on pre-formed acylanilides. While acylanilides are generally not alkylated in the presence of alkali alone, the introduction of multiple halogen substituents in the ortho and para positions of the phenyl ring allows for N-substitution to occur in alkaline aqueous or organic solutions. google.com

The following table summarizes various synthetic routes for related N-aryl amide compounds.

| Product Compound | Reactant 1 | Reactant 2 | Key Conditions | Reference |

| 2-bromo-N-(p-chlorophenyl)acetamide | 4-Chloroaniline | Bromoacetyl bromide | Amidation reaction | irejournals.com |

| N-(4-bromophenyl)furan-2-carboxamide | 4-bromoaniline | furan-2-carbonyl chloride | Triethylamine, Dichloromethane | mdpi.com |

| 2-bromo-N-(2-fluorophenyl)propanamide (analogous) | 2-fluorophenylamine | 2-bromopropanoyl chloride | Presence of a base | vulcanchem.com |

| 2-bromo-N-(2,4-difluorobenzyl)benzamide | 2-bromobenzoic acid | (2,4-difluorophenyl)methanamine | Not specified | ucsd.edu |

| N-alkyl-halo-acylanilides | Halogen-substituted acylanilide | Alkylating agent (e.g., dimethyl sulphate) | Alkaline aqueous solution | google.com |

Mechanistic Analysis of Synthetic Reactions

The primary synthetic route to compounds like 2-bromo-N-(2,4-difluorophenyl)propanamide involves the N-acylation of an aniline with an acylating agent, such as an acyl halide or an acid anhydride. vulcanchem.comstudylib.net The mechanism for this reaction is a well-understood nucleophilic acyl substitution.

The reaction initiates with the nitrogen atom of the aniline derivative acting as a nucleophile. reddit.com The lone pair of electrons on the nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., 2-bromopropanoyl chloride). reddit.com This step forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge. studylib.net

Subsequently, the tetrahedral intermediate collapses. The double bond of the carbonyl group is reformed, and the leaving group (e.g., a chloride ion in the case of an acyl chloride) is expelled. reddit.com The final step involves a deprotonation of the positively charged nitrogen atom. This proton transfer can be facilitated by a weak base present in the reaction mixture, such as another aniline molecule or an added base like pyridine, to yield the final amide product and neutralize the catalyst. studylib.net

The acetylation of the amine group serves to reduce its basicity and nucleophilicity because the carbonyl of the acyl group is strongly electron-withdrawing. quora.com This effect is due to the resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, making them less available to react further. quora.com

Reaction Steps:

Nucleophilic Attack: The nitrogen of 2,4-difluoroaniline attacks the carbonyl carbon of 2-bromopropanoyl chloride.

Formation of Tetrahedral Intermediate: A transient species with a negatively charged oxygen and positively charged nitrogen is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

Deprotonation: A base removes the proton from the nitrogen atom to yield the final 2-bromo-N-(2,4-difluorophenyl)propanamide.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions at the α-Bromine Center

The α-bromine atom in 2-bromo-N-(2,4-difluorophenyl)propanamide is located on a carbon adjacent to a carbonyl group, making it a reactive site for nucleophilic substitution. ksu.edu.sa The carbon-bromine bond is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa These reactions typically proceed via an SN2 mechanism, which involves a single step where the nucleophile attacks the carbon from the backside relative to the bromine leaving group, resulting in an inversion of configuration if the carbon is a stereocenter. libretexts.org

The reactivity in SN2 reactions is influenced by the strength of the nucleophile, with negatively charged nucleophiles generally being more powerful than their conjugate acids. ksu.edu.sa The choice of solvent is also critical; polar aprotic solvents can accelerate SN2 reactions by solvating the cation of a nucleophilic salt, leaving the nucleophile more reactive. ksu.edu.sa

A practical application of this reactivity is seen in the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives, where 2-bromo-N-(p-chlorophenyl)acetamide is reacted with various amines. irejournals.com In this process, the amine acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond. irejournals.com This demonstrates a common derivatization strategy for α-bromo N-phenylacetamides.

Depending on the reaction conditions and the nature of the nucleophile, elimination reactions can sometimes compete with substitution. libretexts.org Strong, sterically hindered bases are more likely to promote elimination, leading to the formation of an alkene. libretexts.org

The table below lists potential nucleophiles and their corresponding substitution products.

| Nucleophile | Reagent Example | Product Type |

| Amine | Octylamine, Piperidine | α-Amino-N-arylpropanamide |

| Hydroxide | Sodium Hydroxide | α-Hydroxy-N-arylpropanamide |

| Thiolate | Sodium Thiophenoxide | α-Thioether-N-arylpropanamide |

| Cyanide | Sodium Cyanide | α-Cyano-N-arylpropanamide |

| Azide | Sodium Azide | α-Azido-N-arylpropanamide |

Coupling Reactions Involving the Amide and Phenyl Moieties

While the title compound itself is not primed for standard cross-coupling at the phenyl ring (lacking a halide or triflate), related N-aryl bromides are excellent substrates for palladium-catalyzed coupling reactions. mdpi.com For example, Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In a relevant study, N-(4-bromophenyl)furan-2-carboxamide was successfully coupled with various boronic acids using a triphenylphosphine (B44618) palladium catalyst and potassium phosphate (B84403) as a base to generate a series of functionalized biaryl compounds. mdpi.com This strategy is widely used to derivatize aryl halides.

Another important class of reactions is palladium-catalyzed carboamination, which can form cyclic structures. These reactions can involve the coupling of a primary γ-amino alkene, an aryl bromide, and a vinyl bromide to produce N-aryl-2-allyl pyrrolidines. nih.gov

Oxidation and Reduction Pathways of the Amide Linkage

The amide functional group is generally stable and resistant to both oxidation and reduction. However, under specific conditions, it can be transformed. The reduction of the C-Br bond is a more facile process for this class of molecules. The electrochemical reduction of similar secondary and tertiary α-bromoisobutyramides has been studied, revealing that a two-electron cleavage of the C–Br bond occurs to form a carbanion intermediate. rsc.org This carbanion can then be protonated by the parent molecule to yield the debrominated isobutyramide. rsc.org

For secondary 2-bromoamides, this process can be accompanied by deprotonation at the amide nitrogen, creating a bromo-containing anion. rsc.org The fate of this anion is highly dependent on the solvent used. In N,N-dimethylformamide (DMF), this intermediate can undergo a cyclocondensation reaction with the solvent molecule to form an oxazolidin-4-one derivative. rsc.org

Direct reduction of the amide carbonyl group itself typically requires powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the amide functionality into an amine, specifically transforming 2-bromo-N-(2,4-difluorophenyl)propanamide into N-(2-bromo-1-methylethyl)-2,4-difluoroaniline. Oxidation of the amide linkage is less common and generally requires specialized reagents and conditions.

Spectroscopic and Crystallographic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

The structural confirmation of 2-bromo-N-(2,4-difluorophenyl)propanamide relies on the application of sophisticated spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For 2-bromo-N-(2,4-difluorophenyl)propanamide, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. The spectrum of 2-bromo-N-(2,4-difluorophenyl)propanamide would be expected to show distinct signals for the protons on the propanamide chain and the aromatic ring.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH₃ | ~1.8-2.0 | Doublet |

| CH | ~4.5-4.7 | Quartet |

| NH | ~8.0-9.0 | Singlet (broad) |

| Aromatic CH | ~6.8-8.4 | Multiplets |

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum.

¹³C NMR for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon environments and to identify the types of carbon atoms (e.g., alkyl, aromatic, carbonyl). The ¹³C NMR spectrum of 2-bromo-N-(2,4-difluorophenyl)propanamide would display signals corresponding to each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ | ~20-25 |

| CH-Br | ~45-55 |

| C=O | ~165-170 |

| Aromatic C | ~104-162 (with C-F coupling) |

Note: The chemical shifts are approximate and would be confirmed by experimental data. The signals for the fluorinated aromatic carbons would exhibit splitting due to carbon-fluorine coupling.

¹⁹F NMR for Fluorine Atom Characterization

Fluorine-19 NMR (¹⁹F NMR) is a specialized technique used to characterize the fluorine atoms within a molecule. For 2-bromo-N-(2,4-difluorophenyl)propanamide, this technique is essential for confirming the presence and electronic environment of the two fluorine atoms on the phenyl ring. The spectrum would be expected to show two distinct signals, one for each fluorine atom, with chemical shifts and coupling patterns influenced by their positions relative to each other and the amide substituent.

| Fluorine Atom | Expected Chemical Shift (ppm) |

| F (ortho) | ~ -110 to -120 |

| F (para) | ~ -100 to -110 |

Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2-bromo-N-(2,4-difluorophenyl)propanamide would exhibit characteristic absorption bands corresponding to its various functional groups. These bands are indicative of specific vibrational modes of the bonds within the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3250-3350 | Amide |

| C-H Stretch (Aromatic) | 3000-3100 | Aryl |

| C-H Stretch (Aliphatic) | 2850-3000 | Alkyl |

| C=O Stretch (Amide I) | 1660-1690 | Amide |

| N-H Bend (Amide II) | 1510-1550 | Amide |

| C-F Stretch | 1100-1300 | Aryl fluoride |

| C-Br Stretch | 500-600 | Alkyl bromide |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on the crystal system, unit cell dimensions, molecular conformation, and intermolecular interactions.

While the crystal structures of several related N-aryl amides have been determined, showing common features like monoclinic or orthorhombic crystal systems and hydrogen-bonded networks, specific crystallographic data for 2-bromo-N-(2,4-difluorophenyl)propanamide are not present in the surveyed scientific literature. nih.govmdpi.com Therefore, the following subsections describe the type of information that would be obtained from such an analysis.

This analysis would identify the crystal system (e.g., triclinic, monoclinic, orthorhombic) and the specific space group, which describes the symmetry elements present in the crystal lattice. For molecules of this type, monoclinic space groups such as P2₁/c are common. researchgate.net

The dimensions of the unit cell (the smallest repeating unit of the crystal lattice) would be determined, including the lengths of the axes (a, b, c) and the angles between them (α, β, γ). This analysis also reveals how the molecules are packed together in the crystal, often highlighting intermolecular interactions like hydrogen bonds (typically N-H···O=C) and halogen bonds that stabilize the crystal structure.

Intramolecular Interactions (e.g., Hydrogen Bonds, Halogen-Fluorine Contacts)

Within a single molecule of 2-bromo-N-(2,4-difluorophenyl)propanamide, non-covalent interactions help to define its preferred conformation. For instance, in the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide, an intramolecular contact is observed between the amide hydrogen and an ortho-fluorine atom. mdpi.com A similar interaction may exist in the subject compound, where the amide hydrogen could form a weak hydrogen bond with the ortho-fluorine on the phenyl ring, influencing the planarity and orientation of the amide group relative to the aromatic ring.

Analysis of Intermolecular Interactions and Supramolecular Architecture

The assembly of individual molecules into a larger, ordered crystal lattice is governed by a network of intermolecular forces. These interactions dictate the packing efficiency, stability, and physical properties of the crystalline solid.

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, C—H⋯F)

Hydrogen bonds are among the most significant forces directing the supramolecular assembly. In amide-containing structures, the amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This typically leads to the formation of strong N—H⋯O hydrogen bonds, which can link molecules into chains or more complex networks. nih.gov

Halogen Bonding Interactions (C—Br⋯π)

Halogen bonding is a directional, non-covalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. nih.gov The bromine atom in 2-bromo-N-(2,4-difluorophenyl)propanamide, attached to a carbon, can exhibit a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond. This region can interact favorably with electron-rich π-systems, such as the aromatic ring of a neighboring molecule. Such C—Br⋯π interactions have been shown to connect molecules into distinct chains or layers in other bromo-aromatic compounds. researchgate.net

Aromatic π-π Stacking Interactions

The electron-rich difluorophenyl rings can interact with each other through π-π stacking. These interactions occur when aromatic rings pack in a face-to-face or offset (displaced) manner. The specific geometry is influenced by the electrostatic distribution within the ring, which is modified by the presence of the electron-withdrawing fluorine atoms. These stacking forces are crucial in stabilizing the crystal lattice by holding parallel aromatic moieties together. acs.org

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

For a given molecule, the Hirshfeld surface can be broken down into a 2D "fingerprint plot," which summarizes all intermolecular contacts. For example, in analyses of similar halogenated compounds, these plots reveal the prevalence of different contacts, such as H⋯H, C⋯H, and O⋯H, providing a quantitative measure of their importance. rcsb.orginl.gov Red spots on the surface map highlight the most significant (shortest and strongest) hydrogen bonding interactions. birmingham.ac.uk A complete Hirshfeld analysis for 2-bromo-N-(2,4-difluorophenyl)propanamide would precisely delineate the percentage contributions of its N—H⋯O, C—H⋯F, and C—Br⋯π interactions to the total crystal packing.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance between accuracy and computational cost. While specific, dedicated DFT studies on 2-bromo-N-(2,4-difluorophenyl)propanamide are not extensively detailed in publicly available literature, the principles and methodologies for such an analysis are well-established. The following sections describe the theoretical basis and expected outcomes of such calculations.

Geometry optimization is a fundamental DFT calculation that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 2-bromo-N-(2,4-difluorophenyl)propanamide, which has several rotatable single bonds, conformational analysis is crucial. This process involves identifying various stable conformers (rotational isomers) and determining their relative energies.

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. For 2-bromo-N-(2,4-difluorophenyl)propanamide, key dihedral angles would include those around the C-N amide bond and the C-C bonds of the propanamide chain. The calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure accuracy. The output of this analysis is the equilibrium geometry of the most stable conformer and the relative energies of other low-energy conformers. This information is critical for understanding the molecule's shape and how it might interact with other molecules. Studies on similar fluorinated compounds have shown that fluorine substitution significantly impacts molecular conformation.

Once the molecular geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For 2-bromo-N-(2,4-difluorophenyl)propanamide, theoretical vibrational analysis would help assign characteristic peaks, including:

N-H stretching and bending modes of the amide group.

C=O stretching of the carbonyl group.

C-F stretching vibrations from the difluorophenyl ring.

C-Br stretching from the bromo-propanamide moiety.

Aromatic C-H and C=C ring stretching modes.

Comparing the computed spectrum with an experimental one allows for a detailed and accurate assignment of the observed absorption bands.

DFT calculations are a valuable tool for predicting Nuclear Magnetic Resonance (NMR) parameters. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ). These predictions are highly useful for assigning signals in experimental ¹H, ¹³C, and ¹⁹F NMR spectra.

For 2-bromo-N-(2,4-difluorophenyl)propanamide, DFT could predict:

¹H chemical shifts for the aromatic protons, the N-H proton, and the protons on the propanamide chain.

¹³C chemical shifts for all carbon atoms in the molecule.

¹⁹F chemical shifts for the two fluorine atoms on the phenyl ring.

The accuracy of these predictions depends on the chosen functional and basis set. Comparing calculated and experimental chemical shifts can confirm the molecular structure and its conformation in solution.

DFT also provides detailed information about the electronic distribution within the molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For 2-bromo-N-(2,4-difluorophenyl)propanamide, FMO analysis would reveal the distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (Gap) | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and kinetic stability. |

Note: Specific energy values for 2-bromo-N-(2,4-difluorophenyl)propanamide require dedicated DFT calculations and are not available in the cited literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic reactions. The MEP map uses a color scale to indicate different potential values:

Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of most positive potential, electron-poor, indicating favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For 2-bromo-N-(2,4-difluorophenyl)propanamide, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the fluorine atoms due to their high electronegativity. Positive potential (blue) would be expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor site. Analyzing the MEP provides a clear, intuitive picture of the molecule's reactive behavior.

Thermodynamic Properties and Stability

Theoretical calculations are crucial for determining the thermodynamic properties of a molecule, which dictate its stability and reactivity. For 2-bromo-N-(2,4-difluorophenyl)propanamide, these calculations would typically involve determining standard thermodynamic functions such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°). These values provide insight into the energetic favorability of the compound under standard conditions. The stability of the molecule can be inferred from its enthalpy of formation; a lower (more negative) value generally indicates greater stability. Such computational studies would provide a foundational understanding of the molecule's energetic landscape.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges. uni-muenchen.desci-hub.se This analysis provides a detailed picture of the electron density distribution and the stabilizing interactions within a molecule.

The analysis provides detailed information on:

Hybridization: The spd composition of atomic hybrids for each bond. joaquinbarroso.com

Bonding Type: Identification of core (CR), two-center bonds (BD), lone pairs (LP), and antibonds (BD*). wisc.edujoaquinbarroso.com

Charge Distribution: Calculation of natural atomic charges, which offer a more chemically meaningful representation than other charge schemes.

A hypothetical NBO analysis would quantify these interactions, revealing how the electronegative fluorine and bromine atoms, along with the amide group, influence the electronic structure and stability of the entire molecule.

Table 1: Illustrative Data from a Hypothetical NBO Second-Order Perturbation Analysis This table illustrates the type of data generated from an NBO analysis and does not represent actual calculated values for 2-bromo-N-(2,4-difluorophenyl)propanamide.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) O | π* (C-N) | Value |

| LP (1) N | σ* (C-C) | Value |

| σ (C-H) | σ* (C-Br) | Value |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational flexibility and structural stability.

For 2-bromo-N-(2,4-difluorophenyl)propanamide, an MD simulation would reveal how the molecule explores different shapes or conformations in a simulated environment (e.g., in a solvent like water). This is particularly important for understanding the flexibility around its rotatable bonds, such as the C-N amide bond and the bonds connecting the propanamide side chain to the difluorophenyl ring. The simulation would track the trajectories of all atoms, allowing for the analysis of dihedral angle variations, root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. This information is critical for understanding how the molecule's shape might adapt when interacting with other molecules, such as biological receptors.

In Silico Molecular Docking Studies

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology.

Molecular docking simulations for 2-bromo-N-(2,4-difluorophenyl)propanamide would involve placing the compound into the binding site of a target protein and evaluating the binding affinity. nih.gov The process uses scoring functions to estimate the strength of the interaction, typically reported as a binding energy (e.g., in kcal/mol). A lower binding energy suggests a more favorable and stable interaction. europeanreview.org These simulations can predict specific binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

By performing virtual screening, where 2-bromo-N-(2,4-difluorophenyl)propanamide is docked against a library of known protein structures, potential molecular targets can be identified. europeanreview.org This approach helps to hypothesize the compound's mechanism of action by identifying proteins with which it interacts most strongly. For example, if the compound shows a high binding affinity for a specific enzyme or receptor implicated in a disease pathway, it could be prioritized for further experimental investigation as a potential inhibitor or modulator of that target.

Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) properties describe how a material's optical properties change under intense electromagnetic fields, such as those from a laser. illinois.edu Molecules with significant NLO responses are of interest for applications in optoelectronics, including frequency conversion and optical data storage. researchgate.netjhuapl.edu

The key molecular parameter governing the second-order NLO response is the first hyperpolarizability (β). ru.nl Computational chemistry can predict this value. Molecules that exhibit large β values typically possess a strong intramolecular charge transfer (ICT) character, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system. ru.nl

For 2-bromo-N-(2,4-difluorophenyl)propanamide, theoretical calculations would determine its dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). The magnitude of these parameters would indicate its potential as an NLO material. The presence of the electron-withdrawing difluorophenyl ring and the amide group could facilitate charge transfer, potentially leading to a notable NLO response. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with increased molecular polarizability and an enhanced NLO response. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Halogen Position and Number on the Phenyl Ring

The nature, number, and position of halogen substituents on the N-aryl ring are critical determinants of a compound's biological activity. While direct studies on 2-bromo-N-(2,4-difluorophenyl)propanamide are limited, extensive research on related N-aryl amides, anilides, and benzamides provides significant insights into the role of the 2,4-difluoro substitution pattern.

Halogen atoms, particularly fluorine and chlorine, significantly alter the electronic and physicochemical properties of the phenyl ring. Their electron-withdrawing nature can influence the acidity of the N-H proton of the amide group, affecting hydrogen bonding capabilities. Furthermore, halogens increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in biological targets.

In studies of related N-arylcinnamamides, the position of halogen substituents was found to be crucial for antimicrobial activity. For instance, compounds with dichlorophenyl groups showed significant activity against M. tuberculosis. Specifically, (2E)-N-(3,5-Dichlorophenyl)- and (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide were highly effective. This suggests that a di-substitution pattern with electron-withdrawing groups is beneficial for activity in that series.

Similarly, research on halogenated 2-phenoxybenzamides as antiplasmodial agents demonstrated that a 4-fluoro substitution on the phenoxy ring was important for activity. nih.gov Shifting substituents around the N-phenyl ring also led to significant changes in potency, with a para-substituted analogue showing the highest activity and selectivity in the series. nih.gov This highlights the sensitivity of biological targets to the precise placement of substituents.

The 2,4-difluoro pattern on the phenyl ring of 2-bromo-N-(2,4-difluorophenyl)propanamide provides a unique combination of electronic and steric effects. The ortho-fluorine can participate in intramolecular hydrogen bonding with the amide proton, which may restrict the conformation of the molecule and influence its binding geometry. Studies on N-(2,4-difluorophenyl)-2-fluorobenzamide have shown that such intramolecular contacts can dictate the orientation of the aromatic rings relative to the central amide group. nih.gov

The following table summarizes SAR findings from related N-aryl compounds, illustrating the general principles that likely apply to 2-bromo-N-(2,4-difluorophenyl)propanamide.

| Compound Series | Substituent Effects on Phenyl Ring | Impact on Activity | Reference |

| N-Arylcinnamamides | 3,5-Dichloro and 3,4-dichloro substitution | High activity against M. tuberculosis | researchgate.net |

| 2-Phenoxybenzamides | 4-Fluoro substitution on phenoxy ring | Good antiplasmodial activity | nih.gov |

| 2-Phenyl-dihydroquinazolinones | Halogen substitution (F, Cl, Br) | Increased binding affinity to Human Serum Albumin | frontiersin.org |

| Theophylline-1,2,4-triazoles | Electron-withdrawing (e.g., chloro) groups | Increased serine protease inhibitory potential | researchgate.net |

Role of the α-Bromine Atom in Modulating Chemical and Biological Activities

The bromine atom at the alpha (α) position of the propanamide moiety is a key functional group that profoundly influences the molecule's reactivity and biological profile. α-Halocarbonyl compounds, including α-bromoamides, are known for their high reactivity as building blocks in organic synthesis and for their role in biologically active molecules. nih.gov

The primary role of the α-bromine is to act as a good leaving group in nucleophilic substitution reactions. This makes the α-carbon an electrophilic center, susceptible to attack by nucleophiles such as the side chains of amino acid residues (e.g., cysteine, histidine) in proteins. This reactivity is the basis for the alkylating potential of many α-haloamides, allowing them to form covalent bonds with biological macromolecules, which can lead to irreversible inhibition of enzymes or disruption of protein function. nih.gov

The effectiveness of 2-halogenoamides as mutagens in Salmonella typhimurium was shown to be dependent on several factors, including the nature of the halogen (bromine being a key feature) and the character of the carbon carrying it. nih.gov This suggests that the α-bromo group is directly involved in the mechanism of action.

Key aspects of the α-bromine atom's role include:

Electrophilicity : The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making the bromine atom more susceptible to displacement.

Covalent Bond Formation : The ability to act as an alkylating agent allows for the formation of stable, covalent bonds with biological targets, which can result in potent and long-lasting biological effects.

Steric Influence : The size of the bromine atom can influence how the molecule fits into a binding pocket or active site, affecting affinity and selectivity.

In a study of 3-Br-acivicin and its derivatives, the bromine atom was integral to its ability to act as a covalent inhibitor of certain enzymes. nih.gov The chemistry of α-bromoamides has been extensively investigated, showing they react with a variety of nucleophiles, underscoring their potential for covalent interactions in a biological context. nih.gov

Effects of Substitutions on the Propanamide Backbone

The propanamide backbone—the -CH(Br)-C(=O)NH- linkage—serves as the core scaffold connecting the reactive α-bromo group and the substituted phenyl ring. Modifications to this backbone can significantly impact the compound's activity by altering its size, shape, flexibility, and polarity.

While specific SAR studies on the propanamide backbone of 2-bromo-N-(2,4-difluorophenyl)propanamide are not available, general principles from medicinal chemistry and studies on related amide-containing molecules provide valuable insights.

Alkyl Chain Length : The ethyl group of the propanamide moiety (CH₃-CH-) contributes to the molecule's lipophilicity and steric profile. Altering the length of this chain (e.g., changing from propanamide to acetamide (B32628) or butanamide) would modify these properties. A shorter chain might reduce hydrophobic interactions, while a longer or branched chain could enhance them or cause steric hindrance at the binding site.

Amide Bond Modification : The amide bond itself is a critical structural feature. N-methylation (substituting the hydrogen on the amide nitrogen with a methyl group) is a common strategy in drug design. This modification removes the hydrogen bond donor capability of the amide and can have a profound effect on the molecule's conformation by favoring specific rotamers around the amide bond. mdpi.com Such changes can drastically alter binding affinity.

Substitution on the Propyl Chain : Introducing substituents on the methyl group (the β-carbon) of the propanamide backbone would create new derivatives with different steric and electronic properties, potentially leading to new interactions with a biological target.

In studies of pyrrolidine (B122466) amide derivatives, it was found that the nature of the linker between two aromatic regions significantly influenced inhibitor activity and selectivity. nih.gov Conformationally flexible linkers tended to increase inhibitory potency, while more rigid linkers could enhance selectivity. nih.gov This demonstrates that the structure and flexibility of the backbone are critical for optimizing biological activity.

Stereochemical Influence on Activity Profiles

The α-carbon atom of 2-bromo-N-(2,4-difluorophenyl)propanamide, which is bonded to the bromine atom, is a stereocenter. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-bromo-N-(2,4-difluorophenyl)propanamide and (S)-2-bromo-N-(2,4-difluorophenyl)propanamide.

Stereochemistry is a fundamental aspect of drug action because biological systems, such as enzymes and receptors, are themselves chiral. drugdesign.org As a result, the two enantiomers of a chiral molecule can exhibit significant differences in their biological activity, metabolism, and toxicity. mdpi.com One enantiomer (the eutomer) may be significantly more potent than the other (the distomer), or they may have entirely different pharmacological effects.

This principle is well-documented for α-halo compounds. For example, in a study of the antimalarial agent 3-Br-acivicin and its derivatives, only isomers with a specific stereochemistry—(5S, αS)—displayed significant antiplasmodial activity. nih.govnih.gov This stereoselectivity was attributed to a stereoselective uptake mechanism, as well as specific interactions at the target enzyme. nih.gov The different spatial arrangement of the atoms in each enantiomer leads to distinct interactions with the chiral binding site of a target protein. One enantiomer may fit perfectly, allowing for optimal binding interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other fits poorly, resulting in weak or no activity. drugdesign.org

Therefore, it is highly probable that the biological activity of 2-bromo-N-(2,4-difluorophenyl)propanamide is stereoselective. The (R)- and (S)-enantiomers would be expected to interact differently with chiral biological targets, potentially leading to one enantiomer being significantly more active or responsible for the desired therapeutic effect.

Applications in Advanced Chemical and Biological Research

Utilization as a Versatile Intermediate in Organic Synthesis

In the field of organic synthesis, the strategic placement of functional groups dictates a molecule's utility. The structure of 2-bromo-N-(2,4-difluorophenyl)propanamide is emblematic of a versatile intermediate, a molecular scaffold from which more complex structures can be built. datapdf.com The presence of the bromine atom alpha to the amide carbonyl group is a key feature, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution. datapdf.com

The reactivity of the α-bromo amide moiety allows 2-bromo-N-(2,4-difluorophenyl)propanamide to serve as a precursor for a wide array of organic molecules. The bromine atom acts as an effective leaving group, facilitating reactions with various nucleophiles. This enables the introduction of diverse functional groups, leading to the synthesis of new chemical entities. For instance, reaction with amines, thiols, or alcohols can yield α-amino, α-thio, or α-alkoxy amides, respectively. This versatility is fundamental to combinatorial chemistry and the generation of libraries of compounds for screening purposes. Bromo-organic compounds are well-established reagents in transformations such as bromination, oxidation, cyclization, and substitution reactions. datapdf.com

Table 1: Potential Synthetic Transformations of 2-bromo-N-(2,4-difluorophenyl)propanamide

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class Example |

|---|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | α-Amino | α-Amino Amides |

| Thiol | Sodium Thiolate | α-Thioether | α-Thioether Amides |

| Azide | Sodium Azide | α-Azido | α-Azido Amides |

The structural components of 2-bromo-N-(2,4-difluorophenyl)propanamide are of significant interest in the development of new pharmaceuticals and agrochemicals. The N-(2,4-difluorophenyl) group is a common pharmacophore found in many bioactive molecules. The inclusion of fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in membrane permeability. nih.gov

As a building block, this compound allows for the direct incorporation of the difluorophenylamide moiety into a larger target molecule. The ability to subsequently modify the molecule at the α-carbon position provides a strategic advantage in the lead optimization phase of drug discovery and agrochemical design, allowing chemists to fine-tune the properties of a lead compound to improve its efficacy and profile. nih.gov

Research into Potential Biological Activities

Amide derivatives are a cornerstone of medicinal chemistry, with approximately 25% of top-selling pharmaceuticals containing at least one amide functional group. nanobioletters.com This prevalence underscores the importance of synthesizing and evaluating new amide-containing compounds for potential therapeutic applications. nanobioletters.com Derivatives of amides and benzamides have been investigated for a wide range of pharmacological effects, including antimicrobial and anti-cancer activities. nanobioletters.comnih.gov

The search for novel antimicrobial agents is a critical area of research. While direct studies on 2-bromo-N-(2,4-difluorophenyl)propanamide are not extensively documented in the provided sources, research on structurally related bromo-phenyl amide derivatives has shown promise. For example, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.govnih.gov In another study, N-(4-bromophenyl)furan-2-carboxamide was identified as a particularly effective agent against drug-resistant bacteria, including NDM-positive A. baumannii. mdpi.com These findings suggest that the bromo-phenyl amide scaffold is a viable starting point for the development of new antibacterial compounds.

Table 2: Antimicrobial Activity of Structurally Related Bromo-Phenyl Amide Compounds

| Compound | Organism | Finding |

|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | Active with MIC values of 2.5-5.0 mg/mL. nih.govnih.gov |

The development of novel anticancer therapeutics is another area where amide-containing molecules are frequently explored. nanobioletters.com Research into various carboxamide derivatives has revealed significant potential in this domain. For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. nih.gov The study highlighted that the substitution pattern on the phenyl ring significantly influenced the anti-cancer potential, with an ortho-nitro substituted compound demonstrating the highest activity among the tested analogues. nih.gov Although this research does not directly involve 2-bromo-N-(2,4-difluorophenyl)propanamide, it supports the rationale for investigating novel substituted amide structures as potential anticancer agents.

Table 3: In Vitro Anticancer Activity of Related Carboxamide Derivatives

| Compound Class | Cancer Cell Lines | Key Finding |

|---|

The specific structural motifs within 2-bromo-N-(2,4-difluorophenyl)propanamide suggest its potential as a ligand for biological receptors or as an enzyme inhibitor. Propanamide-based structures have been successfully designed as inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH), which is a therapeutic target for pain and inflammation. mdpi.com

Furthermore, a closely related structural fragment, N-[1-(2,4-difluoro-phenyl)-ethyl], is present in the potent and selective cholecystokinin (B1591339) 2 (CCK2) receptor antagonist JNJ-26070109. nih.gov This compound demonstrated high affinity for human, rat, and dog CCK2 receptors, acting as a competitive antagonist. nih.gov The high affinity of this related structure underscores the potential for molecules containing the N-(2,4-difluorophenyl) moiety to engage in specific and high-affinity interactions with protein binding sites. Receptor binding assays are a standard method to determine key parameters like the dissociation constant (Kd) and the maximal binding capacity (Bmax) for such interactions. nih.gov

Table 4: Receptor Binding Affinity of JNJ-26070109 (A Structurally Related Compound)

| Receptor Species | Binding Affinity (pKi) |

|---|---|

| Human CCK2 | 8.49 ± 0.13 nih.gov |

| Rat CCK2 | 7.99 ± 0.08 nih.gov |

Applications in Polymer Chemistry as a Functional Monomer

Extensive research has been conducted to explore the applications of various chemical compounds in the field of polymer chemistry. However, a thorough review of scientific literature and chemical databases reveals no documented use of "2-bromo-N-(2,4-difluorophenyl)propanamide" as a functional monomer in polymer chemistry.

While fluorinated compounds and various N-phenylpropanamide derivatives are utilized in the synthesis of specialized polymers, there are no specific research findings, data tables, or detailed studies pertaining to the polymerization of 2-bromo-N-(2,4-difluorophenyl)propanamide. Its potential as a monomer, its reactivity in polymerization reactions, and the properties of any resulting polymers have not been reported in the available scientific literature. Therefore, no data on its role as a functional monomer can be provided.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(2,4-difluorophenyl)propanamide in laboratory settings?

Methodology :

- Bromination Strategy : Use N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane or chloroform) for selective bromination of the propanamide backbone. Reaction temperatures should be maintained between 0–25°C to minimize side reactions .

- Amide Coupling : React 2-bromopropanoyl bromide with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine) to form the amide bond. Monitor via TLC or HPLC for completion .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodology :

- Spectroscopy : Use - and -NMR to confirm the presence of the bromine atom (δ ~4.3 ppm for CHBr) and fluorophenyl protons (δ ~6.8–7.2 ppm). FT-IR identifies the amide C=O stretch (~1650 cm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) and MS (ESI+) for molecular ion detection (expected [M+H]: ~289 m/z) .

- Elemental Analysis : Verify C, H, N, Br, and F percentages against theoretical values .

Q. What safety precautions are critical when handling this compound?

Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight, light-resistant containers at 2–8°C in a dry, ventilated area. Separate from oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. How does the compound’s stability vary under different solvent systems?

Methodology :

- Solvent Screening : Test stability in DMSO, methanol, and acetonitrile via -NMR over 72 hours. Avoid protic solvents if decomposition (e.g., hydrolysis of the amide bond) is observed .

- Light Sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation; use amber vials for light-sensitive experiments .

Q. What solubility profiles are relevant for biological assays?

Methodology :

- Solubility Testing : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. For low solubility (<1 mg/mL), employ solubilizing agents (e.g., cyclodextrins) .

Advanced Research Questions

Q. How can reaction mechanisms for bromination and amidation be experimentally validated?

Methodology :

- Kinetic Studies : Monitor bromination rates via -NMR at varying temperatures. Use DFT calculations to model transition states .

- Isotopic Labeling : Introduce -labeled water to trace hydrolysis pathways in amide bond formation .

Q. What crystallographic techniques resolve the compound’s 3D structure?

Methodology :

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/chloroform). Solve structure using SHELX; expect monoclinic space groups (e.g., C2/c) with Br and F atoms influencing packing .

Q. How can structural analogs be designed to enhance bioactivity?

Methodology :

- SAR Studies : Replace 2,4-difluorophenyl with chlorophenyl or nitro groups to assess electronic effects. Modify the bromine position to 3-bromo for steric studies .

- Click Chemistry : Introduce triazole or sulfonamide moieties via copper-catalyzed azide-alkyne cycloaddition .

Q. How should researchers address contradictions in reported reaction yields?

Methodology :

- Reproducibility Checks : Replicate protocols under inert atmospheres (N/Ar) to exclude moisture/O interference.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., debrominated products or di-substituted amides) .

Q. What advanced techniques separate enantiomers or diastereomers of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.